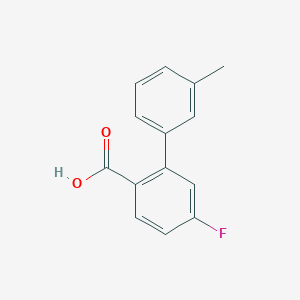4-Fluoro-2-(3-methylphenyl)benzoic acid
CAS No.: 1183644-12-3
Cat. No.: VC8055605
Molecular Formula: C14H11FO2
Molecular Weight: 230.23 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 1183644-12-3 |
|---|---|
| Molecular Formula | C14H11FO2 |
| Molecular Weight | 230.23 g/mol |
| IUPAC Name | 4-fluoro-2-(3-methylphenyl)benzoic acid |
| Standard InChI | InChI=1S/C14H11FO2/c1-9-3-2-4-10(7-9)13-8-11(15)5-6-12(13)14(16)17/h2-8H,1H3,(H,16,17) |
| Standard InChI Key | XSOXOKBAOWOCHK-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C2=C(C=CC(=C2)F)C(=O)O |
| Canonical SMILES | CC1=CC(=CC=C1)C2=C(C=CC(=C2)F)C(=O)O |
Pharmaceutical Applications
Aromatic carboxylic acids with halogen substitutions are often studied for their biological activity. Fluorinated compounds are particularly significant in drug design due to their enhanced metabolic stability and bioavailability. Similar compounds have been explored for:
-
Antimicrobial properties.
-
Anti-inflammatory activity.
-
Potential use in cancer therapy.
Material Science
The presence of a fluorine atom can enhance thermal stability and hydrophobicity, making such compounds candidates for materials with specialized coatings or as intermediates in polymer synthesis.
General Synthesis
A plausible synthesis method involves:
-
Starting with a substituted benzoic acid (e.g., 4-fluorobenzoic acid).
-
Introducing the 3-methylphenyl group via Friedel-Crafts acylation or Suzuki coupling reactions.
Challenges
The introduction of both sterically hindered and electron-withdrawing groups can complicate synthesis due to reduced reactivity or side reactions.
Analytical Characterization
To confirm the identity and purity of "4-Fluoro-2-(3-methylphenyl)benzoic acid," standard analytical techniques would be employed:
-
NMR Spectroscopy: To determine the chemical environment of protons and carbons.
-
Mass Spectrometry (MS): For molecular weight confirmation.
-
X-ray Crystallography: To elucidate its crystal structure.
-
Infrared Spectroscopy (IR): To identify functional groups, particularly the carboxylic acid ().
Data Table Example (Hypothetical)
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | ~230 g/mol |
| Melting Point | Estimated between 150–200°C |
| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol) |
| Functional Groups | Carboxylic acid, fluorine, methyl |
Research Gaps and Future Directions
-
Biological Activity: The compound's potential as an antimicrobial or anticancer agent should be evaluated through in vitro and in vivo studies.
-
Environmental Impact: Fluorinated compounds often have persistence in the environment; thus, assessing biodegradability is crucial.
-
Synthetic Optimization: Developing cost-effective and environmentally friendly synthesis methods could expand its utility.
If you require further elaboration or a more focused exploration of related compounds, feel free to specify!
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume